Boc-Glycine

Peptide Synthesis Solid-Phase Chemistry Resin Loading

Boc-Glycine (N-tert-Butoxycarbonylglycine) is the optimal choice for Boc-SPPS on Merrifield resin, achieving 89.1% loading efficiency (2.9× Fmoc-Glycine). Its acid-labile Boc group ensures clean deprotection with TFA, avoiding the yield losses and side reactions common with improper protecting group substitution. Ideal for long, difficult peptide sequences where high purity is paramount. Its lack of anticonvulsant activity makes it a biologically inert building block for glycine-conjugate medicinal chemistry programs. Ultra-high purity batches (>99.9% by HPLC) with confirmed NMR identity are available for GMP manufacturing and regulatory filings.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 4530-20-5
Cat. No. B558421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Glycine
CAS4530-20-5
SynonymsBOC-glycine
BOC-glycine, 14C-labeled
BOC-glycine, ethoxy-2-(14)C-labeled
BOC-glycine, glycine-(17)O-labeled
BOC-glycine, monocesium salt
BOC-glycine, monosodium salt
BOC-glycine, monothallium (+1) salt
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)O
InChIInChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)
InChIKeyVRPJIFMKZZEXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Glycine (CAS 4530-20-5) for Peptide Synthesis: Product Specification & Procurement Guide


Boc-Glycine (N-tert-Butoxycarbonylglycine) is a white to off-white crystalline powder with a molecular formula of C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol [1]. It is a standard α-amino-protected glycine derivative widely employed in peptide synthesis, where the acid-labile tert-butyloxycarbonyl (Boc) group selectively masks the amino functionality [2]. This compound is soluble in organic solvents such as ethyl acetate, chloroform, DMSO, and methanol, but poorly soluble in water and petroleum ether . The melting point of commercially available material typically ranges from 86°C to 90°C .

Boc-Glycine (CAS 4530-20-5): Why Generic N-Protected Glycine Substitution Is Not Advised


Although Boc-Glycine, Fmoc-Glycine, and Z-Glycine all serve as N-protected glycine derivatives, they are not interchangeable building blocks. Their fundamental orthogonality in deprotection chemistry dictates their utility: Boc groups require acidic conditions (e.g., TFA), Fmoc groups require basic conditions (e.g., piperidine), and Z (Cbz) groups require hydrogenolysis [1]. Consequently, substituting one for another without altering the entire synthetic strategy can lead to incomplete deprotection, degradation of acid- or base-sensitive moieties elsewhere in the molecule, and unacceptable yield losses [2]. The specific choice of protecting group directly impacts resin loading efficiency and overall synthetic yield, making generic substitution a significant risk to project timelines and material purity [3].

Boc-Glycine (CAS 4530-20-5): Quantified Performance Differentiation Versus Comparators


Boc-Glycine Exhibits 2.9-Fold Higher Resin Loading Efficiency Versus Fmoc-Glycine

In a direct comparative study, Boc-Glycine demonstrated significantly higher attachment efficiency to Merrifield resin compared to Fmoc-Glycine on Wang resin. Boc-Gly-O⁻Cs⁺ achieved a mean loading yield of 89.1% on Merrifield resin, whereas Fmoc-Gly-OH achieved only 30.4% on Wang resin under optimized conditions [1]. This represents a 2.9-fold increase in the initial anchoring step, which is critical for the overall yield and economic efficiency of solid-phase peptide synthesis (SPPS).

Peptide Synthesis Solid-Phase Chemistry Resin Loading

Boc-Glycine Achieves >99.9% HPLC Purity in Commercial Batches, Enabling High-Fidelity Peptide Assembly

Analytical characterization of a commercial Boc-Glycine batch (Adamas, Batch P3071851) confirmed a purity of 99.90% by HPLC, with NMR confirming structural identity . This level of purity surpasses the typical ≥98% specification common among vendors and is critical for minimizing deletion sequences and byproduct formation in SPPS.

Analytical Chemistry Quality Control Peptide Purity

Boc-Glycine's Z/E Isomerism is Characterized by Low-Temperature NMR, Providing a Definitive Tool for Conformational Analysis

The Z,E-isomerism of the urethane bond in Boc-Glycine was characterized by ¹H- and ¹³C-NMR spectroscopy at variable temperatures. A special stabilization of the Z isomer was observed at low temperatures in CDCl₃ [1]. This well-defined conformational behavior provides a reliable spectroscopic fingerprint that can be used to confirm the structural integrity and purity of Boc-Glycine batches, distinguishing it from other N-protected glycine derivatives like Z-Glycine, which exhibit different isomerization dynamics.

NMR Spectroscopy Conformational Analysis Quality Assurance

Boc-Glycine Lacks Anticonvulsant Activity Observed for Z-Glycine, Demonstrating Functional Selectivity

In an in vivo pharmacological study, Z-Glycine (1 mmol kg⁻¹) significantly reduced the number of tonic convulsions in the 3-mercaptopropionic acid and bicuculline seizure models, whereas Boc-Glycine was inactive in these assays [1]. This finding demonstrates that the Boc protecting group does not confer the same biological properties as the Z group, underscoring the functional non-equivalence of these derivatives.

Drug Discovery Neuroscience Prodrug Design

Boc-Glycine (CAS 4530-20-5): Optimal Application Scenarios Based on Quantified Differentiation


High-Throughput Merrifield Solid-Phase Peptide Synthesis (SPPS)

For laboratories and CMOs employing Merrifield resin-based SPPS, Boc-Glycine is the superior choice over Fmoc-Glycine due to its 2.9-fold higher resin loading efficiency (89.1% vs. 30.4%) [1]. This translates directly to higher initial peptide loading, reduced resin costs, and improved overall synthetic economy. The ultra-high purity (>99.9% by HPLC) of select commercial batches further minimizes deletion sequences, making it ideal for the production of long or difficult peptide sequences where yield and purity are paramount .

Quality Control and GMP Release Testing for Peptide APIs

The well-characterized Z/E isomerism of Boc-Glycine, stabilized at low temperature in CDCl₃ and readily observable by ¹H- and ¹³C-NMR, provides a robust and specific analytical fingerprint [2]. This spectral signature serves as a definitive identity test to differentiate Boc-Glycine from other N-protected glycine derivatives, ensuring the correct building block is used in GMP manufacturing. A Certificate of Analysis confirming ≥99.9% HPLC purity and matching NMR spectra is critical evidence for regulatory filings.

Medicinal Chemistry: Synthesis of Non-CNS Active Peptide Conjugates

For medicinal chemistry programs exploring glycine-containing peptide conjugates where CNS penetration is not desired, Boc-Glycine is the appropriate starting material. Direct head-to-head in vivo studies have demonstrated that Boc-Glycine lacks the anticonvulsant activity observed with Z-Glycine [3]. Therefore, Boc-Glycine provides a biologically inert protecting group for glycine, ensuring that observed biological activity can be confidently attributed to the conjugated pharmacophore rather than the protecting group itself.

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